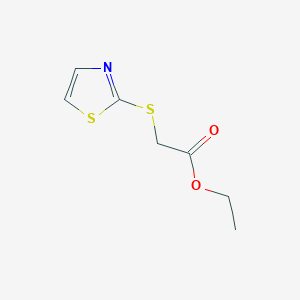

Ethyl 2-(thiazol-2-ylthio)acetate

Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the field of chemistry. Thiazoles, in particular, are a well-studied class of heterocycles due to their prevalence in natural products and synthetic drugs. nih.govresearchgate.net The thiazole (B1198619) ring is a key component of vitamin B1 (thiamine) and is found in a variety of pharmaceuticals, including some with antimicrobial and anticancer properties. nih.govjetir.orgnih.gov The unique electronic properties of the thiazole ring, arising from the presence of both sulfur and nitrogen heteroatoms, contribute to its diverse reactivity and ability to interact with biological targets. mdpi.com Ethyl 2-(thiazol-2-ylthio)acetate serves as a prime example of a thiazole-containing building block that can be utilized to construct more elaborate heterocyclic systems.

Overview of Thiazole and Acetate (B1210297) Moiety Synergies in Organic Synthesis

The combination of the thiazole ring and the ethyl acetate moiety in Ethyl 2-(thiazol-2-ylthio)acetate creates a synergistic effect that is highly beneficial in organic synthesis. The thiazole ring itself offers multiple sites for chemical reactions. For instance, the carbon atom at the 2-position of the thiazole ring can be reactive. mdpi.com The thioether linkage provides a point of connection that can be stable under various reaction conditions, yet can also be cleaved or modified if desired.

The ethyl acetate portion of the molecule introduces an ester functional group. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. This versatility allows for the facile introduction of diverse substituents and the construction of a wide array of derivatives. The synergistic interplay between the reactive sites on the thiazole ring and the functional versatility of the acetate group makes Ethyl 2-(thiazol-2-ylthio)acetate a powerful tool for synthetic chemists. rsc.org

Research Trajectories and Academic Relevance of the Compound

The academic relevance of Ethyl 2-(thiazol-2-ylthio)acetate is evident from its frequent appearance in the scientific literature as a starting material or intermediate in the synthesis of novel compounds. Researchers have utilized this compound to explore new synthetic methodologies and to create libraries of molecules for biological screening. For example, derivatives of Ethyl 2-(thiazol-2-ylthio)acetate have been investigated for their potential as anti-inflammatory and antioxidant agents. nih.gov The ongoing research into thiazole-based compounds ensures that Ethyl 2-(thiazol-2-ylthio)acetate will continue to be a relevant and important molecule in the field of medicinal and materials chemistry. jetir.orgnih.gov

Chemical Properties of Ethyl 2-(thiazol-2-ylthio)acetate

Below is a table summarizing some of the key chemical properties of Ethyl 2-(thiazol-2-ylthio)acetate.

| Property | Value | Reference |

| CAS Number | 141704-11-2 | bldpharm.combldpharm.com |

| Molecular Formula | C7H9NO2S | bldpharm.combldpharm.com |

| Molecular Weight | 171.22 g/mol | bldpharm.combldpharm.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.combldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1,3-thiazol-2-ylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c1-2-10-6(9)5-12-7-8-3-4-11-7/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMBTFLKBWNQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Approaches to Ethyl 2-(thiazol-2-ylthio)acetate Synthesis

The most common and direct route to Ethyl 2-(thiazol-2-ylthio)acetate involves the nucleophilic substitution reaction between 2-mercaptothiazole (B1225461) and an ethyl haloacetate.

The principal synthesis of Ethyl 2-(thiazol-2-ylthio)acetate is achieved via the nucleophilic attack of the sulfur atom in 2-mercaptothiazole on the electrophilic carbon of an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction is a classic example of an S-alkylation.

The reaction is generally carried out in the presence of a base to deprotonate the thiol group of 2-mercaptothiazole, forming a more potent nucleophile, the thiazole-2-thiolate anion. A variety of bases and solvent systems can be employed, with the choice often influencing the reaction rate and yield.

For a similar compound, ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, the synthesis involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate. chemmethod.com Common solvents for this type of reaction include polar aprotic solvents like dimethylformamide (DMF) or acetone, and alcohols such as ethanol (B145695). chemmethod.comwisdomlib.orgderpharmachemica.com The selection of the base is crucial, with common choices being triethylamine, potassium carbonate, or sodium hydroxide. chemmethod.comderpharmachemica.com

The reaction of 2-mercaptobenzothiazole with ethyl chloroacetate in the presence of triethylamine in DMF has been reported to proceed at temperatures ranging from room temperature to 65°C, with reaction times of up to 14 hours, affording the product in high yield. chemmethod.com Another study utilized anhydrous potassium carbonate in absolute ethanol, with the reaction mixture being refluxed for 6 hours.

Table 1: Reaction Conditions for the Synthesis of Ethyl 2-(thiazol-2-ylthio)acetate Analogues via Nucleophilic Substitution

| Thiazole (B1198619) Precursor | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Mercaptobenzothiazole | Ethyl chloroacetate | Triethylamine | DMF | 60-65 | 14 | 87 |

| 2-Mercaptobenzothiazole | Ethyl bromoacetate | K2CO3 | Ethanol | Reflux | 6 | Not Specified |

| 2-Mercaptobenzothiazole | Ethyl chloroacetate | NaOH | Ethanol | Room Temp | 10 | Not Specified |

This table is generated based on data from analogous benzothiazole reactions and represents typical conditions that would be adapted for the synthesis of Ethyl 2-(thiazol-2-ylthio)acetate.

While the direct synthesis of Ethyl 2-(thiazol-2-ylthio)acetate via a one-pot condensation reaction that simultaneously forms the thiazole ring and attaches the thioacetate side chain is not a commonly reported method, the synthesis of the 2-mercaptothiazole precursor itself involves a condensation reaction. 2-Mercaptothiazole is industrially produced by reacting carbon disulfide and sulfur with aniline at high temperatures and pressures.

The Hantzsch thiazole synthesis is a classical condensation method for forming the thiazole ring, which involves the reaction of an α-haloketone with a thioamide. While this method is versatile for producing a variety of substituted thiazoles, it is not a direct route to Ethyl 2-(thiazol-2-ylthio)acetate. A plausible two-step approach would involve the synthesis of 2-mercaptothiazole via a suitable condensation reaction, followed by the previously described S-alkylation.

Alternative approaches to the synthesis of thiazole thioethers are continually being explored to improve efficiency and expand the substrate scope. One such innovative approach involves the use of 2-mercaptobenzothiazole (MBT) as a versatile auxiliary in organic synthesis. uq.edu.au This methodology focuses on the nucleophilic substitution of MBT onto various substrates, followed by oxidation to form benzothiazol-2-yl sulfones, which can then undergo further transformations. While not a direct synthesis of the target compound, this highlights the utility of the thiazole thiol moiety in constructing complex molecules.

One-pot, three-component synthesis strategies are also gaining traction for the efficient construction of complex thiazole derivatives. sci-hub.se For instance, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one, 2-cyanothioacetamide, and various aldehydes can afford functionalized thiazoles in a single step. sci-hub.se Although a direct application to Ethyl 2-(thiazol-2-ylthio)acetate has not been detailed, this approach represents a potential avenue for future synthetic design.

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of thiazole derivatives, including those structurally related to Ethyl 2-(thiazol-2-ylthio)acetate, several green chemistry principles have been applied.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of thiazole derivatives. nih.govscispace.comnih.gov For the S-alkylation of 2-mercaptobenzothiazole with ethyl chloroacetate, microwave irradiation for just 4 minutes at 180°C has been reported to produce the desired product. derpharmachemica.com This is a substantial improvement over conventional heating methods that can take several hours. derpharmachemica.com

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that has been successfully employed in the synthesis of thiazole compounds. nih.govarabjchem.orgsemanticscholar.orgnih.gov Ultrasound irradiation can enhance the rate of reaction by promoting mass transfer and creating localized high-temperature and high-pressure zones. In the synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate, ultrasound irradiation for 15 minutes was found to be an effective method. derpharmachemica.com

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants in immiscible phases, thereby often eliminating the need for harsh solvents and high temperatures. austinpublishinggroup.comresearchgate.net This methodology could be applied to the S-alkylation of 2-mercaptothiazole, where the thiolate anion is transferred from an aqueous or solid phase to an organic phase containing the ethyl haloacetate.

Green Solvents: The use of greener solvents, such as water or ethanol, in place of more hazardous solvents like DMF, is a key aspect of green chemistry. The reaction of 2-mercaptobenzothiazole with ethyl chloroacetate has been successfully carried out in ethanol. researchgate.net

Reaction Mechanisms and Kinetics Studies

The synthesis of Ethyl 2-(thiazol-2-ylthio)acetate via the reaction of 2-mercaptothiazole and ethyl chloroacetate is believed to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. chemmethod.commdpi.com

In this proposed mechanism, the base abstracts the acidic proton from the thiol group of 2-mercaptothiazole to form the thiazole-2-thiolate anion. This thiolate, being a strong nucleophile, then attacks the electrophilic α-carbon of ethyl chloroacetate in a single concerted step. The attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the α-carbon were chiral. The chloride ion is simultaneously displaced as the leaving group.

Kinetic studies on the reaction of ethyl chloroacetate with various nucleophiles, such as piperidine, have shown the reaction to follow pseudo-first-order kinetics when the nucleophile is in large excess. researchgate.net The reactivity is influenced by the nature of the nucleophile and the solvent. It is expected that a similar kinetic profile would be observed for the reaction with the thiazole-2-thiolate anion.

In a concerted SN2 reaction, discrete intermediates are not formed. Instead, the reaction proceeds through a single transition state where the new sulfur-carbon bond is partially formed, and the carbon-chlorine bond is partially broken.

However, the initial deprotonation of 2-mercaptobenzothiazole by a base results in the formation of the thiazole-2-thiolate anion as a key reactive intermediate. The formation of this anion is crucial for the subsequent nucleophilic attack. While this intermediate is generally not isolated, its presence is inferred from the necessity of a base for the reaction to proceed efficiently. Spectroscopic studies on similar thiol-containing heterocyclic compounds have provided evidence for the formation of thiolate anions in the presence of a base.

Catalytic Systems in Synthesis and Derivatization

The synthesis of Ethyl 2-(thiazol-2-ylthio)acetate, which involves the formation of a thioether bond, can be achieved under different catalytic conditions, ranging from base-catalyzed reactions to catalyst-free systems. The derivatization of the parent molecule may also employ specific catalysts to achieve desired chemical modifications.

Base Catalysis: A common and effective method for synthesizing analogous compounds, such as Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, involves the use of a basic catalyst. chemmethod.com Triethylamine (Et₃N) is frequently employed to facilitate the nucleophilic substitution reaction between a thiol, like 2-mercaptobenzothiazole, and an α-haloester, such as ethyl chloroacetate. chemmethod.com In this reaction, the base deprotonates the thiol group, increasing its nucleophilicity and enabling its attack on the electrophilic carbon of the α-haloester, leading to the formation of the thioether linkage and the elimination of a hydrochloride salt. chemmethod.com This method is known for producing good yields. chemmethod.com

Catalyst-Free Systems: Interestingly, the synthesis of the broader class of 4-substituted-2-(alkylsulfanyl)thiazoles, which includes the target compound, can be performed efficiently without any catalyst. bepls.com This approach represents a green and simplified procedure where the reaction between a dithiocarbamate and an α-halocarbonyl compound is carried out by refluxing the reactants in water. bepls.com This method offers the advantages of being environmentally friendly and high-yielding, although it may require longer reaction times compared to catalyzed processes. bepls.com

Phase-Transfer Catalysis (PTC): For related substitution reactions to synthesize esters, phase-transfer catalysis offers a powerful tool to enhance reaction rates. In the synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate, a solid-liquid heterogeneous system was successfully employed using a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst. bcrec.id This type of catalyst facilitates the transport of the nucleophile from the solid or aqueous phase to the organic phase where the reaction with the electrophile occurs. This technique could be applied to the synthesis of Ethyl 2-(thiazol-2-ylthio)acetate to potentially improve reaction efficiency, especially when dealing with reactants of low mutual solubility. bcrec.id

| Catalytic System | Catalyst Example | Reaction Type | Typical Substrates | Advantages |

|---|---|---|---|---|

| Base Catalysis | Triethylamine (Et₃N) | Nucleophilic Substitution (SN2) | 2-Mercaptothiazole, Ethyl chloroacetate | Good yields, well-established method. chemmethod.com |

| Catalyst-Free | None | Nucleophilic Substitution | Dithiocarbamates, α-Halocarbonyls | Environmentally benign, simple procedure, high yields. bepls.com |

| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | Heterogeneous Nucleophilic Substitution | Thiolate salt, Ethyl bromoacetate | Enhanced reaction rates, suitable for heterogeneous systems. bcrec.id |

Influence of Reaction Conditions on Yield and Selectivity

The outcome of the synthesis of Ethyl 2-(thiazol-2-ylthio)acetate is highly dependent on the specific reaction conditions employed. Parameters such as temperature, solvent, reaction time, and the nature of the reactants can significantly influence the reaction yield and the selectivity towards the desired product.

Solvent: The choice of solvent plays a crucial role in the reaction. In the triethylamine-catalyzed method, a polar aprotic solvent like dimethylformamide (DMF) is used, which is effective in dissolving the reactants and facilitating the SN2 reaction. chemmethod.com A greener alternative is the use of water as a solvent in the catalyst-free approach, which is both environmentally friendly and can lead to high yields. bepls.com The selection of the solvent can impact reaction rates and the ease of product isolation.

Nature of Reactants: The structure of the reactants, particularly the leaving group on the α-haloester, has a direct impact on the reaction rate. For instance, in the catalyst-free synthesis of 2-(alkylsulfanyl)thiazoles, it was observed that using an α-bromocarbonyl compound resulted in a reaction time of 20 hours, whereas replacing it with an α-chlorocarbonyl compound extended the reaction time to two days. bepls.com This is consistent with bromide being a better leaving group than chloride, thus facilitating a faster nucleophilic substitution.

Physical Conditions: The application of external energy sources can also influence the reaction. The use of ultrasonic irradiation in conjunction with phase-transfer catalysis has been shown to significantly enhance the rate of ester synthesis. bcrec.id For the synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate, the combination of TBAB and ultrasound resulted in a nearly four-fold increase in the apparent rate constant compared to using the catalyst alone under conventional stirring. bcrec.id This suggests that ultrasonication could be a valuable tool for accelerating the synthesis of Ethyl 2-(thiazol-2-ylthio)acetate.

| Parameter | Condition 1 | Yield/Rate (Condition 1) | Condition 2 | Yield/Rate (Condition 2) | Reference |

|---|---|---|---|---|---|

| Catalyst | Triethylamine | 87% Yield (14h @ 60-65°C) | None (in water) | 75-90% Yield (20h @ reflux) | chemmethod.combepls.com |

| Solvent | DMF | High Yield | Water | High Yield | chemmethod.combepls.com |

| Leaving Group | Bromide | Reaction time: 20 hours | Chloride | Reaction time: 2 days | bepls.com |

| Agitation | Conventional Stirring (with PTC) | kapp = 6.42x10-3 min-1 | Ultrasound (with PTC) | kapp = 25.22x10-3 min-1 | bcrec.id |

Derivatization Strategies and Chemical Transformations

Modification of the Ester Moiety

The ester functional group in Ethyl 2-(thiazol-2-ylthio)acetate is a prime site for initial derivatization, offering straightforward pathways to introduce new functional groups and build molecular complexity.

Hydrolysis and Transesterification Reactions

The ethyl ester of 2-(thiazol-2-ylthio)acetate can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(thiazol-2-ylthio)acetic acid. This transformation is a fundamental step in converting the ester into other functional groups or for use in coupling reactions.

Transesterification, the process of exchanging the ethyl group of the ester with another alcohol, is also a feasible modification. This reaction is typically catalyzed by an acid or a base and allows for the introduction of different alkyl or aryl groups, which can modulate the compound's physical and chemical properties, such as solubility and reactivity. While specific examples for Ethyl 2-(thiazol-2-ylthio)acetate are not prevalent in the literature, the principles of transesterification are well-established for ethyl esters.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), H₂O | 2-(thiazol-2-ylthio)acetic acid |

| Transesterification | R-OH, Acid or Base catalyst | Alkyl 2-(thiazol-2-ylthio)acetate |

Amidation and Hydrazide Formation

The ester moiety readily undergoes aminolysis with primary or secondary amines to form the corresponding amides. This reaction provides a direct method for incorporating a wide variety of substituents, significantly expanding the chemical space accessible from the starting material.

A particularly important transformation is the reaction with hydrazine (B178648) hydrate (B1144303), which converts the ethyl ester into 2-(thiazol-2-ylthio)acetohydrazide. This hydrazide is a key intermediate for the synthesis of a multitude of heterocyclic compounds, such as pyrazoles, oxadiazoles, and Schiff bases chemmethod.comscirp.orgnih.gov. For instance, the reaction of ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, a closely related analogue, with hydrazine hydrate in methanol (B129727) yields 2-(benzo[d]thiazol-2-ylthio)acetohydrazide in good yield chemmethod.comnih.gov. This resulting acetohydrazide can then be further reacted with various aldehydes to produce Schiff bases chemmethod.com.

| Starting Material | Reagent | Product |

| Ethyl 2-(thiazol-2-ylthio)acetate | R₁R₂NH | N,N-disubstituted-2-(thiazol-2-ylthio)acetamide |

| Ethyl 2-(thiazol-2-ylthio)acetate | N₂H₄·H₂O | 2-(thiazol-2-ylthio)acetohydrazide |

Functionalization of the Thiazole (B1198619) Ring System

The thiazole ring itself is an aromatic heterocycle that can undergo various chemical transformations, allowing for further structural diversification.

Electrophilic Aromatic Substitution Reactions

The thiazole ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the heteroatoms and existing substituents. For the thiazole ring, the C5 position is generally the most nucleophilic and thus the most favorable site for electrophilic attack. The electron-donating nature of the sulfur atom at position 1 and the electron-withdrawing nature of the nitrogen atom at position 3, along with the influence of the substituent at C2, will dictate the precise reactivity and regioselectivity. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nucleophilic Attack and Ring Opening/Closure Reactions

The C2 position of the thiazole ring is electron-deficient and can be susceptible to nucleophilic attack, potentially leading to substitution of the 2-(thio)acetate group, especially if it is converted into a better leaving group. Strong nucleophiles can attack this position, leading to either displacement of the substituent or, under more forcing conditions, ring-opening reactions.

Furthermore, derivatives of 2-(thiazol-2-ylthio)acetohydrazide can be utilized in cyclization reactions to form fused heterocyclic systems. For example, the acetohydrazide can be a precursor for the synthesis of thiazolo[4,3-b] chemmethod.comrsc.orgsemanticscholar.orgoxadiazoles chalcogen.ro.

Oxidation Reactions: Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the thioether linkage of Ethyl 2-(thiazol-2-ylthio)acetate can be selectively oxidized to form the corresponding sulfoxide and sulfone derivatives. These oxidized products have altered electronic properties and steric profiles, which can be useful for modulating biological activity or for use in further synthetic transformations.

The oxidation of the analogous compound, ethyl (benzothiazol-2-ylthio)acetate, to ethyl (benzothiazol-2-ylsulfonyl)acetate has been reported organic-chemistry.org. This sulfone is a key reagent in the modified Julia olefination for the stereoselective synthesis of α,β-unsaturated esters from aldehydes rsc.orgorganic-chemistry.org. The oxidation can be controlled to yield either the sulfoxide or the sulfone by choosing appropriate oxidizing agents and reaction conditions. Common oxidants for the conversion of sulfides to sulfoxides include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions, while stronger conditions or more potent oxidizing agents can lead to the sulfone organic-chemistry.org.

| Product | Potential Synthetic Application |

| Ethyl 2-(thiazol-2-ylsulfinyl)acetate (Sulfoxide) | Chiral auxiliary, Intermediate for sulfone synthesis |

| Ethyl 2-(thiazol-2-ylsulfonyl)acetate (Sulfone) | Reagent for modified Julia olefination |

Metal-Catalyzed Coupling Reactions

The direct application of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, on Ethyl 2-(thiazol-2-ylthio)acetate is not extensively documented in readily available chemical literature. These reactions typically require substrates bearing functional groups like halides or boronic acids for palladium-catalyzed C-C bond formation. The thiazole ring can participate in such reactions, but this often involves prior functionalization of the ring itself, for instance, through halogenation at the C4 or C5 positions. The C-S bond in the thioether linkage presents a different type of reactivity, and while C-S bond activation is an area of active research, specific protocols starting from Ethyl 2-(thiazol-2-ylthio)acetate are not commonly reported.

Synthesis of Fused Heterocyclic Systems

Ethyl 2-(thiazol-2-ylthio)acetate serves as a valuable starting material for the synthesis of various fused heterocyclic systems. The most common strategy involves the initial conversion of the ethyl ester functionality into a more versatile intermediate, 2-(thiazol-2-ylthio)acetohydrazide. This key intermediate is readily prepared by the hydrazinolysis of the parent ester with hydrazine hydrate, typically in an alcohol solvent. chemmethod.comnih.gov This transformation provides a nucleophilic hydrazide moiety that is primed for subsequent cyclization reactions to form a variety of five- and six-membered heterocyclic rings.

Formation of Oxadiazole and Thiadiazole Derivatives

The 2-(thiazol-2-ylthio)acetohydrazide intermediate is instrumental in the synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings.

1,3,4-Oxadiazoles: A widely employed method for constructing the 1,3,4-oxadiazole ring involves the reaction of the acetohydrazide intermediate with carbon disulfide in the presence of a base, such as potassium hydroxide. This reaction proceeds through an intermediate potassium dithiocarbazinate salt, which upon heating undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the corresponding 5-((thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol.

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazole derivatives can also be initiated from the acetohydrazide. One common route involves reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. Subsequent acid-catalyzed cyclodehydration of this intermediate leads to the formation of the 1,3,4-thiadiazole ring.

Table 1: Synthesis of Oxadiazole Derivatives

| Reactant 1 | Reagents | Product |

| 2-(thiazol-2-ylthio)acetohydrazide | 1. CS₂, KOH, EtOH | 5-((thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol |

| 2-(thiazol-2-ylthio)acetohydrazide | 2. Reflux |

Construction of Triazole and Oxazepine Scaffolds

1,2,4-Triazoles: The synthesis of 4H-1,2,4-triazole-3-thiol derivatives is a well-established transformation of the 2-(thiazol-2-ylthio)acetohydrazide intermediate. uobaghdad.edu.iqnih.gov The reaction sequence is similar to that for oxadiazoles, involving initial treatment with carbon disulfide and alcoholic potassium hydroxide to form a potassium dithiocarbazinate salt. uobaghdad.edu.iq However, subsequent reaction of this salt with excess hydrazine hydrate promotes a different cyclization pathway, leading to the formation of the 4-amino-5-((thiazol-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol. nih.govtijer.org

Table 2: Synthesis of 1,2,4-Triazole Derivatives

| Reactant 1 | Reagents | Product |

| 2-(thiazol-2-ylthio)acetohydrazide | 1. CS₂, KOH | 4-amino-5-((thiazol-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol |

| 2. N₂H₄·H₂O, Reflux |

Oxazepine Scaffolds: The construction of seven-membered oxazepine rings fused or appended to the thiazole moiety typically involves a multi-step approach. A common strategy for forming 1,3-oxazepine rings is the cycloaddition reaction between a Schiff base (imine) and an anhydride (B1165640), such as phthalic or maleic anhydride. orientjchem.orgchemrevlett.comuobaghdad.edu.iq In the context of Ethyl 2-(thiazol-2-ylthio)acetate, a plausible synthetic route would involve:

Conversion of the ester to the 2-(thiazol-2-ylthio)acetohydrazide.

Condensation of the hydrazide with an aromatic aldehyde to form the corresponding Schiff base (N-acylhydrazone).

Reaction of the Schiff base with an anhydride (e.g., phthalic anhydride) in a suitable solvent like dry benzene, which upon reflux, can yield the desired thiazolyl-substituted oxazepine derivative. orientjchem.orguobaghdad.edu.iq

Pyrimidine and Pyrazolone Annulations

Pyrimidine Annulations: The direct synthesis of a pyrimidine ring fused to the thiazole core (a thiazolo[3,2-a]pyrimidine system) starting from Ethyl 2-(thiazol-2-ylthio)acetate is not a standard or commonly reported transformation. researchgate.net Pyrimidine ring synthesis generally requires specific precursors, such as β-dicarbonyl compounds, α,β-unsaturated ketones, or molecules containing an amidine functionality. bu.edu.egnih.gov Ethyl 2-(thiazol-2-ylthio)acetate lacks the necessary functional groups for direct participation in common pyrimidine-forming cyclocondensation reactions. mdpi.com Achieving such a synthesis would necessitate significant prior modification of the starting material to introduce the required functionalities.

Pyrazolone Annulations: The synthesis of pyrazolone rings typically involves the cyclocondensation of a hydrazine derivative with a β-ketoester, such as ethyl acetoacetate. orientjchem.org Ethyl 2-(thiazol-2-ylthio)acetate is an α-thioester, not a β-ketoester, and therefore cannot be directly used to form a pyrazolone ring in this manner. A potential, albeit undocumented, pathway would require a preliminary Claisen condensation of Ethyl 2-(thiazol-2-ylthio)acetate with another ester to generate the necessary β-dicarbonyl moiety before attempting cyclization with a hydrazine.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR for Structural Assignments

The ¹H NMR spectrum of Ethyl 2-(thiazol-2-ylthio)acetate is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The anticipated chemical shifts (δ), multiplicities, and coupling constants (J) provide a roadmap to the molecular connectivity.

The ethyl group of the acetate (B1210297) moiety would give rise to two characteristic signals: a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-). The methylene protons attached to the sulfur atom (-S-CH₂-) are expected to appear as a singlet. The two protons on the thiazole (B1198619) ring are in different chemical environments and are expected to appear as doublets due to coupling with each other.

Predicted ¹H NMR Data for Ethyl 2-(thiazol-2-ylthio)acetate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiazole-H4 | 7.2 - 7.4 | Doublet | 3.0 - 4.0 |

| Thiazole-H5 | 7.6 - 7.8 | Doublet | 3.0 - 4.0 |

| -S-CH₂- | 4.0 - 4.2 | Singlet | - |

| -O-CH₂- | 4.1 - 4.3 | Quartet | 7.0 - 7.2 |

| -CH₃ | 1.2 - 1.4 | Triplet | 7.0 - 7.2 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR and DEPT Experiments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

Predicted ¹³C NMR Data for Ethyl 2-(thiazol-2-ylthio)acetate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| Thiazole-C2 (C=S) | 165 - 170 | No Signal (Quaternary) |

| Thiazole-C4 | 120 - 125 | Positive (CH) |

| Thiazole-C5 | 140 - 145 | Positive (CH) |

| Carbonyl (C=O) | 168 - 172 | No Signal (Quaternary) |

| -S-CH₂- | 35 - 40 | Negative (CH₂) |

| -O-CH₂- | 60 - 65 | Negative (CH₂) |

| -CH₃ | 13 - 15 | Positive (CH₃) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

Correlation Spectroscopy (COSY): A COSY spectrum would show cross-peaks between protons that are coupled to each other. For Ethyl 2-(thiazol-2-ylthio)acetate, this would confirm the coupling between the thiazole-H4 and thiazole-H5 protons, as well as the coupling between the -O-CH₂- and -CH₃ protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and piecing together the entire molecular framework. For instance, correlations would be expected between the -S-CH₂- protons and the thiazole-C2 and carbonyl carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of Ethyl 2-(thiazol-2-ylthio)acetate would display characteristic absorption bands corresponding to the various functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching of the ester group. The C-H stretching vibrations of the thiazole ring and the aliphatic chains will also be present. The C-N and C=N stretching vibrations of the thiazole ring, as well as C-S stretching, will give rise to absorptions in the fingerprint region.

Predicted FT-IR Data for Ethyl 2-(thiazol-2-ylthio)acetate

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C-H Stretch (Aromatic/Thiazole) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

Note: Predicted values are based on typical vibrational frequencies for similar functional groups.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of Ethyl 2-(thiazol-2-ylthio)acetate would be expected to show a strong signal for the C-S bond and the symmetric vibrations of the thiazole ring. The C=O stretch would also be visible, although typically weaker than in the IR spectrum.

Predicted Raman Data for Ethyl 2-(thiazol-2-ylthio)acetate

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-S Stretch | 600 - 800 | Strong |

| Thiazole Ring Breathing | 800 - 900 | Medium to Strong |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium |

| C=O Stretch (Ester) | 1735 - 1750 | Weak to Medium |

Note: Predicted values are based on typical Raman shifts for similar functional groups.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

No published High-Resolution Mass Spectrometry (HRMS) data for Ethyl 2-(thiazol-2-ylthio)acetate was found. This technique is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Ethyl 2-(thiazol-2-ylthio)acetate, with a molecular formula of C₇H₉NO₂S₂, the theoretical exact mass would be a key parameter for its unequivocal identification. However, no such experimental determination has been reported in the searched literature.

Fragmentation Patterns and Isotopic Analysis

Detailed studies on the fragmentation patterns of Ethyl 2-(thiazol-2-ylthio)acetate under mass spectrometric conditions have not been reported. Analysis of these patterns would provide valuable information about the molecule's structure and the relative stability of its constituent parts. Similarly, isotopic analysis, which examines the distribution of isotopes in the molecule, could further corroborate its elemental composition, but no such data has been made publicly available.

X-ray Crystallography

There is no evidence in the scientific literature of the crystal structure of Ethyl 2-(thiazol-2-ylthio)acetate having been determined by X-ray crystallography. This powerful analytical method provides precise information on the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

No reports on the single-crystal X-ray diffraction of Ethyl 2-(thiazol-2-ylthio)acetate are available. Consequently, definitive structural parameters such as bond lengths, bond angles, and torsion angles for this compound have not been experimentally determined through this method.

Analysis of Intermolecular Interactions and Crystal Packing

As the crystal structure of Ethyl 2-(thiazol-2-ylthio)acetate has not been determined, no analysis of its intermolecular interactions or crystal packing arrangement can be provided. Such an analysis would offer insights into the solid-state properties of the compound, but is contingent on the availability of crystallographic data.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone for the computational analysis of molecular systems. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of moderate size like Ethyl 2-(thiazol-2-ylthio)acetate. DFT calculations are employed to determine the optimized geometry, electronic structure, and various reactivity descriptors. A common approach involves using the B3LYP functional with a basis set like 6-31G(d,p) or higher for accurate predictions. nih.gov

The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process systematically alters the coordinates of the atoms to find the structure with the minimum energy. For thiazole (B1198619) derivatives, DFT calculations have been shown to predict geometric parameters, such as bond lengths and angles, that are in good agreement with experimental data obtained from X-ray crystallography. nih.govtaylorfrancis.com

Table 1: Representative Theoretical Bond Lengths in Thiazole Derivatives

| Bond | Typical Length (Å) | Reference Context |

|---|---|---|

| C-S (in thiazole ring) | 1.74 - 1.81 | General thiazolidine (B150603) structures nih.gov |

| C-N (in thiazole ring) | 1.3 - 1.4 | Analogous thiazole derivatives researchgate.net |

| C=N (in thiazole ring) | ~1.30 | DFT studies on thiazoles nih.gov |

| C-S (thioether link) | ~1.77 | General thioether computational data |

| C=O (ester) | ~1.21 | DFT studies on acetate (B1210297) derivatives nih.gov |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO, acting as an electron donor, is associated with the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical stability and reactivity of a molecule. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. mdpi.comnih.gov In studies of various thiazole derivatives, the HOMO is often localized over the thiazole ring and the sulfur atom, while the LUMO can be distributed across different parts of the molecule depending on the substituents. nih.govmdpi.com

Table 2: Illustrative Frontier Orbital Energies from Studies on Thiazole Derivatives

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Study |

|---|---|---|---|---|

| (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate | -5.3582 | -0.8765 | 4.4818 | nih.gov |

| Related Thiazole Derivative 11 | -5.3210 | -1.5715 | 3.7495 | nih.gov |

| Thiazole Azo Dye C | -5.83 | -3.08 | 2.75 | mdpi.com |

Note: These values are for different thiazole derivatives and serve to illustrate the concept.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different colors on the molecule's surface, representing the electrostatic potential.

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack.

Green regions: Represent neutral or zero potential.

For a molecule like Ethyl 2-(thiazol-2-ylthio)acetate, the MEP map would likely show negative potential (red) around the carbonyl oxygen of the ester group and the nitrogen atom of the thiazole ring, identifying them as sites for electrophilic interaction. Positive potential (blue) might be located around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. sid.ir

Table 3: Examples of Significant NBO Interactions in Thiazoline (B8809763) Derivatives

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference Study |

|---|---|---|---|

| LP (2) S15 | π* C13-N18 | High | sid.ir |

| LP (1) N19 | π* C16-O20 | Significant | sid.ir |

Note: The data represents interactions in generalized thiazoline structures as specific data for the target compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties (e.g., chemical reactivity or biological activity). In the context of chemical properties, QSAR can predict characteristics like reaction rates or stability.

A QSAR model is built by calculating various molecular descriptors (e.g., steric, electronic, and topological) for a set of molecules and then using statistical methods to correlate these descriptors with an observed activity. For thiazole derivatives, QSAR studies have been successfully employed to predict their efficacy as enzyme inhibitors. analis.com.my Such models can help in understanding which structural features are crucial for a specific chemical property and can guide the design of new compounds with enhanced characteristics.

Reaction Pathway Analysis through Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction.

For instance, a study on a related compound, ethyl 2-phenyl-2-(thiazol-2-yl)acetate, identified a spontaneous aerobic oxidation pathway. nih.gov Computational methods could be used to model this degradation process, calculating the energetics of proposed intermediates and transition states to validate the mechanistic hypothesis. Similarly, the synthesis of thiazole derivatives often involves multi-step reactions, and computational analysis can help in understanding the regioselectivity and stereoselectivity of these transformations by comparing the activation barriers of different possible pathways. nih.gov

Molecular Dynamics Simulations (if applicable to reactivity or interactions)

As of the latest literature surveys, specific molecular dynamics (MD) simulation studies focused on the reactivity or interactions of Ethyl 2-(thiazol-2-ylthio)acetate have not been reported. MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a compound like Ethyl 2-(thiazol-2-ylthio)acetate, MD simulations could theoretically be used to:

Explore Conformational Landscapes: Analyze the different shapes (conformations) the molecule can adopt in various solvents and temperatures, and the energy barriers between these states.

Study Solvent Effects: Simulate how the molecule interacts with solvent molecules, which can significantly influence its stability and reactivity.

Investigate Interactions with Biomolecules: If a biological target is identified, MD simulations can be used to model the stability of the molecule-target complex, providing detailed information on binding dynamics that complements molecular docking. nih.govsemanticscholar.org

While direct MD studies on the title compound are absent, research on other thiazole derivatives highlights the potential of this technique. For example, MD simulations have been conducted on thiazole-coumarin and thiazole-triazole conjugates to confirm the stability of their docked complexes with enzymes like SARS-CoV-2 Mpro and ACE2. nih.gov These simulations provide a dynamic picture of the interactions and stability of the ligand within the protein's active site. nih.govsemanticscholar.org Such an approach could be invaluable for understanding the potential biological interactions of Ethyl 2-(thiazol-2-ylthio)acetate.

Table 1: Representative Computational Data for Related Thiazole Derivatives

This table presents computational data from studies on various thiazole derivatives to illustrate the types of insights gained from theoretical calculations. Note that these values are not for Ethyl 2-(thiazol-2-ylthio)acetate but for the compounds studied in the cited literature.

| Compound Class | Computational Method | Key Finding / Data Point | Reference |

| (Z)-ethyl 2-cyano-2-(thiazol-2(3H)-ylidene)acetates | DFT (B3LYP/6-31G(d,p)) | The HOMO-LUMO energy gap was found to be lower in a more substituted derivative, suggesting higher reactivity. | nih.gov |

| Polythiophenes with benzothiazole | DFT | The total energy (Etot) and energy gap (Eg) were calculated to evaluate electronic properties. Replacing an oxygen atom with sulfur decreased the energy gap from 0.621 eV to 0.239 eV. | nih.gov |

| Thiazole-coumarin conjugates | Molecular Docking & MD Simulation | Binding energy with SARS-CoV-2 Mpro was calculated as -8.33 kcal/mol for one derivative (RD9). MD simulations confirmed complex stability. | nih.gov |

| Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates | Molecular Docking | Docking studies on COX-1 and COX-2 enzymes were performed to predict binding modes and correlate with anti-inflammatory activity. | nih.govbrieflands.com |

| Hydrazinyl-thiazole derivatives | DFT | Relativistic two-component DFT was used to study the properties of an iodinated hydrazinylthiazole derivative. | dntb.gov.ua |

Applications in Chemical Research and Development

Role as Versatile Synthetic Intermediates

As a synthetic intermediate, Ethyl 2-(thiazol-2-ylthio)acetate provides a pre-functionalized thiazole (B1198619) core, which is a common motif in many biologically active compounds. The presence of the thioether and ester groups offers handles for further chemical modifications, such as hydrolysis, amidation, and substitution reactions.

The structural framework of Ethyl 2-(thiazol-2-ylthio)acetate is a key starting point for the synthesis of a range of more complex organic molecules. The thiazole ring system is a prevalent feature in many pharmacologically important compounds. Researchers can leverage the reactivity of the ester and the thioether linkage to build upon the thiazole core, leading to the creation of novel molecular entities with potential applications in various fields of chemistry.

In the field of agrochemical research, the development of new and effective pesticides and herbicides often involves the exploration of novel chemical scaffolds. Thiazole-containing compounds have shown promise in this area. While extensive research specifically detailing the use of Ethyl 2-(thiazol-2-ylthio)acetate in the synthesis of agrochemicals is not widely published, its structural motifs suggest its potential as a building block for creating new compounds to be screened for agrochemical activity. The thiazole moiety is known to be present in some commercial fungicides, and the thioether linkage can be a key component in modulating the biological activity and physical properties of a molecule.

The thiazole ring is a well-established pharmacophore found in a multitude of approved drugs. Consequently, Ethyl 2-(thiazol-2-ylthio)acetate serves as a valuable starting material in medicinal chemistry for the synthesis of new drug candidates. The ester functional group can be readily converted into an amide or a carboxylic acid, providing a route to a wide array of derivatives. These modifications can be used to explore the structure-activity relationships of new compounds and to optimize their pharmacological properties. For instance, the synthesis of novel thiazole derivatives with potential biological activities often involves the use of intermediates like Ethyl 2-(thiazol-2-ylthio)acetate.

| Derivative Class | Synthetic Transformation | Potential Application |

| Thiazolylthio-acetamides | Amidation of the ester group | Exploration of new antibacterial or antifungal agents |

| Thiazolylthio-acetic acids | Hydrolysis of the ester group | Precursors for further coupling reactions |

| Substituted Thiazoles | Modification of the thiazole ring | Development of enzyme inhibitors |

Catalytic Applications and Ligand Development

The nitrogen and sulfur atoms within the thiazole ring of Ethyl 2-(thiazol-2-ylthio)acetate present potential coordination sites for metal ions. This characteristic suggests its utility in the development of novel ligands for catalysis. While specific research on the catalytic applications of metal complexes derived directly from Ethyl 2-(thiazol-2-ylthio)acetate is limited, the broader class of thiazole-containing ligands is known to be effective in a variety of catalytic transformations. The development of chiral ligands based on the thiazole scaffold could lead to new asymmetric catalysts for the synthesis of enantiomerically pure compounds.

Material Science Applications

The application of heterocyclic compounds in material science is a growing area of research. The unique electronic and photophysical properties of these molecules make them attractive for the development of new functional materials.

There is potential for Ethyl 2-(thiazol-2-ylthio)acetate to be incorporated into the structure of functional polymers. The ester group could be used in polymerization reactions, such as polycondensation, to introduce the thiazole-thioether moiety into the polymer backbone. The resulting materials could exhibit interesting properties, such as thermal stability, conductivity, or photoluminescence, due to the presence of the heterocyclic ring. However, specific examples of the integration of Ethyl 2-(thiazol-2-ylthio)acetate into functional polymers and organic materials are not yet widely reported in the scientific literature.

Exploration in Hydrogen Storage Materials

While direct experimental studies on "Ethyl 2-(thiazol-2-ylthio)acetate" for hydrogen storage applications are not prominently documented in publicly available research, the constituent chemical motifs of the molecule, particularly the thiazole ring, are of interest in the design of advanced hydrogen storage materials. The exploration of thiazole-containing compounds in this field is primarily centered on their incorporation into porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

These materials are at the forefront of research for physisorption-based hydrogen storage due to their high surface areas, tunable pore sizes, and the potential for introducing specific chemical functionalities to enhance hydrogen uptake. The nitrogen and sulfur atoms within the thiazole ring can influence the electronic properties and binding affinities of the framework for hydrogen molecules.

Recent research has highlighted the potential of thiazole-linked COFs for applications in photocatalytic water splitting for hydrogen production. These studies demonstrate that the incorporation of thiazole linkages can lead to superior stability, enhanced electronic conductivity, and improved charge separation efficiency within the framework. For instance, thiazole-linked COFs have been shown to exhibit robust performance in photocatalytic hydrogen evolution, a key process in producing hydrogen fuel.

Although research has not specifically focused on "Ethyl 2-(thiazol-2-ylthio)acetate" as a direct storage medium, its thiazole core suggests that derivatives of this compound could potentially serve as building blocks or "linkers" in the synthesis of more complex porous materials. The thioether and acetate (B1210297) groups could also be chemically modified to further tailor the properties of such materials. The development of competitive MOF-based hybrids, particularly those incorporating carbons, is seen as a significant avenue for improving hydrogen storage and recovery.

The table below summarizes key research directions in the use of thiazole-containing materials for hydrogen-related applications, providing a context for the potential, albeit currently unexplored, role of compounds like "Ethyl 2-(thiazol-2-ylthio)acetate".

| Material Class | Thiazole-Related Component | Research Focus | Key Findings |

| Covalent Organic Frameworks (COFs) | Thiazole linkages | Photocatalytic water splitting for hydrogen production | Superior stability and electronic conductivity compared to imine-linked COFs. |

| Covalent Organic Frameworks (COFs) | Thiazolo[5,4-d]thiazole units | Photocatalytic hydrogen generation | Used as a building block in COFs for sustained solar hydrogen evolution. |

| Metal-Organic Frameworks (MOFs) | Thiazole-functionalized linkers | Enhancing hydrogen binding energy | Introduction of heteroatoms like nitrogen and sulfur can potentially increase hydrogen adsorption enthalpy. |

It is important to note that the practical application of these materials for onboard vehicular hydrogen storage remains a significant scientific and engineering challenge.

Development of Dyes and Pigments

The thiazole ring is a well-established structural component in a wide array of dyes and pigments, valued for its contribution to the chromophoric system which is responsible for the color of the compound. While "Ethyl 2-(thiazol-2-ylthio)acetate" itself is not identified as a commercial dye, its chemical structure contains the necessary thiazole moiety that is a cornerstone in the synthesis of various colorants, particularly azo dyes and sensitizers for solar cells.

Thiazole derivatives are frequently employed as diazo components in the synthesis of azo dyes. In this process, an amino-thiazole is diazotized and then coupled with an electron-rich coupling component to form a highly conjugated azo compound. The resulting thiazolyl azo dyes can exhibit a range of colors and are known for their good fastness properties on synthetic fibers like polyester. The specific shade and properties of the dye can be fine-tuned by modifying the substituents on both the thiazole ring and the coupling partner.

In the realm of functional dyes, thiazole-based compounds have garnered significant attention for their application in dye-sensitized solar cells (DSSCs). These organic photosensitizers play a crucial role in absorbing light and initiating the process of converting solar energy into electrical energy. Thiazolo[5,4-d]thiazole-based dyes, for instance, have been developed to improve light absorption in specific regions of the visible spectrum, making them suitable for specialized applications like greenhouse-integrated photovoltaics. The design of these dyes often follows a donor-π-acceptor (D-π-A) architecture, where the thiazole unit can be part of the π-conjugated bridge that facilitates efficient charge transfer.

The chromophoric properties of thiazole-containing compounds are attributed to the π-electron system of the heterocyclic ring. The presence of the sulfur and nitrogen atoms can also influence the electronic distribution and the intramolecular charge transfer characteristics of the dye molecule, which in turn affects its absorption spectrum and color.

The table below presents examples of how different thiazole derivatives are utilized in the development of dyes and pigments, illustrating the potential synthetic utility of the thiazole core found in "Ethyl 2-(thiazol-2-ylthio)acetate".

| Application Area | Type of Thiazole Derivative | Function | Example of Resulting Dye/Pigment |

| Textile Dyes | Aminothiazoles | Diazo component in azo coupling reactions | Thiazolyl azo disperse dyes for polyester. |

| Dye-Sensitized Solar Cells (DSSCs) | Thiazolo[5,4-d]thiazole derivatives | Organic photosensitizer | Dyes designed for greenhouse-integrated solar cells. |

| Azo Dyes | 2-Amino-4-hydroxy thiazole derivatives | Precursor for disperse dyes | Orange and red dyes for polyester fabrics. |

Further research could explore the possibility of functionalizing "Ethyl 2-(thiazol-2-ylthio)acetate" to create novel dyes, for example, by introducing an amino group onto the thiazole ring to enable its use as a diazo component, or by incorporating it into more complex molecular structures for advanced functional applications.

Degradation and Environmental Fate Chemical Perspective

Oxidative Degradation Pathways

While direct studies on the oxidative degradation of Ethyl 2-(thiazol-2-ylthio)acetate are not extensively documented, research on analogous compounds provides significant insights. A notable analogue, ethyl 2-phenyl-2-(thiazol-2-yl)acetate, has been shown to undergo spontaneous aerobic oxidation. nih.govmdpi.comresearchgate.networktribe.com This reaction highlights the susceptibility of the carbon atom positioned between the thiazole (B1198619) ring and the ester group to oxidative attack.

In a study, ethyl 2-phenyl-2-(thiazol-2-yl)acetate, when exposed to air, slowly oxidized to form ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. nih.govmdpi.comresearchgate.networktribe.com This suggests that a similar pathway could be anticipated for Ethyl 2-(thiazol-2-ylthio)acetate, where the thioether linkage might also be a target for oxidation, potentially forming a sulfoxide (B87167) or sulfone. The thiazole ring itself, a common moiety in pharmaceuticals and agrochemicals, can also be subject to oxidative cleavage under certain conditions. mdpi.comresearchgate.net

Table 1: Oxidative Degradation of an Analogous Thiazole Compound

| Starting Compound | Condition | Major Degradation Product | Reference |

| Ethyl 2-phenyl-2-(thiazol-2-yl)acetate | Aerobic (air) | Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate | nih.govmdpi.comresearchgate.networktribe.com |

This table presents data for an analogous compound to infer potential oxidative degradation pathways for Ethyl 2-(thiazol-2-ylthio)acetate.

Hydrolytic Stability Studies

The hydrolytic stability of Ethyl 2-(thiazol-2-ylthio)acetate is primarily influenced by its ester and thioether linkages. The ester group is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. Studies on other acetate (B1210297) esters, such as cellulose (B213188) acetate, have demonstrated that the rate of hydrolysis is significantly influenced by pH, with degradation being more rapid in alkaline and acidic conditions compared to neutral pH. mdpi.com

The thioether bond in the molecule is generally more stable to hydrolysis than the ester bond. However, the hydrolysis of thiolated acetate derivatives has been shown to yield acetic acid and the corresponding thiol. researchgate.net Therefore, under conditions that promote hydrolysis, Ethyl 2-(thiazol-2-ylthio)acetate is expected to break down into 2-mercaptothiazole (B1225461) and ethyl acetate, with the latter potentially undergoing further hydrolysis to ethanol (B145695) and acetic acid. The stability of thioesters has also been shown to be pH-dependent and they can undergo aminolysis in the presence of amines. nih.govacs.org

Table 2: General Principles of Hydrolytic Degradation for Related Functional Groups

| Functional Group | General Hydrolytic Products | Influencing Factors | Reference |

| Ethyl Ester | Ethanol and Carboxylic Acid | pH (acid/base catalysis) | mdpi.com |

| Thioether Acetate | Thiol and Acetic Acid | pH, presence of amines | researchgate.netnih.govacs.org |

This table outlines the general hydrolytic behavior of functional groups present in or related to Ethyl 2-(thiazol-2-ylthio)acetate.

Photochemical Reactivity

The photochemical reactivity of Ethyl 2-(thiazol-2-ylthio)acetate is an important aspect of its environmental fate, particularly its persistence in sunlit surface waters and on surfaces exposed to sunlight. While direct photolysis studies on this specific compound are limited, the photochemical behavior of thiazole-containing compounds has been investigated.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The classical synthesis of thiazole (B1198619) derivatives, such as the Hantzsch synthesis, often involves harsh conditions and the use of toxic reagents. bepls.com Future research is increasingly focused on developing more sustainable and efficient synthetic methods. For Ethyl 2-(thiazol-2-ylthio)acetate and related compounds, this includes the exploration of green chemistry principles.

Furthermore, researchers are investigating alternative synthetic pathways that offer high stereoselectivity. For instance, a modified Julia olefination using a related compound, ethyl (benzothiazol-2-ylsulfonyl)acetate, has been developed for the synthesis of α,β-unsaturated esters, providing an alternative to the Horner-Wadsworth-Emmons reaction. organic-chemistry.org Such innovative approaches could be adapted for the synthesis of Ethyl 2-(thiazol-2-ylthio)acetate and its derivatives, leading to the creation of novel compounds with specific stereochemistry for various applications.

Exploration of Undiscovered Reactivity Profiles

While the existing reactivity of Ethyl 2-(thiazol-2-ylthio)acetate is utilized in several synthetic applications, a vast potential for discovering new chemical transformations remains. A deeper understanding of its reactivity could unlock novel molecular scaffolds.

Future investigations could focus on the reactivity of the thiazole ring itself. For example, the functionalization of the C4 and C5 positions of the thiazole ring in derivatives of Ethyl 2-(thiazol-2-ylthio)acetate could lead to a new class of compounds with unique biological or material properties.

Another area of interest is the study of the compound's behavior under various reaction conditions, such as in the presence of different metal catalysts or under photochemical activation. This could reveal unexpected cycloaddition, cross-coupling, or rearrangement reactions. For instance, the spontaneous aerobic oxidation of a similar compound, ethyl 2-phenyl-2-(thiazol-2-yl)acetate, to form a glycolate (B3277807) moiety highlights a potential degradation pathway that could be further explored and controlled. mdpi.com Understanding such oxidative processes is crucial for assessing the metabolic and environmental fate of related compounds. mdpi.com

The derivatization of Ethyl 2-(thiazol-2-ylthio)acetate into more complex heterocyclic systems is also a promising research direction. By reacting it with various reagents, it can serve as a building block for the synthesis of fused-ring systems or other heterocycles like 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, which are known for their diverse biological activities. mdpi.comnih.gov

Advanced Applications in Interdisciplinary Fields

The unique structural features of Ethyl 2-(thiazol-2-ylthio)acetate make it a candidate for applications beyond traditional organic synthesis. Its thiazole core is a common motif in many biologically active compounds, suggesting potential uses in medicinal chemistry and agrochemicals. mdpi.com

In medicinal chemistry , derivatives of Ethyl 2-(thiazol-2-ylthio)acetate could be designed and synthesized as potential therapeutic agents. The thiazole scaffold is present in numerous drugs, and modifications of the acetate (B1210297) side chain could lead to new drug candidates with improved efficacy or novel mechanisms of action. nih.gov For example, novel thiazole derivatives have been synthesized and evaluated for their anticancer activity against various cell lines. nih.govmdpi.com

In materials science , the sulfur atom and the aromatic thiazole ring in Ethyl 2-(thiazol-2-ylthio)acetate could be exploited for the development of novel materials. Thiazole-containing polymers may exhibit interesting electronic or optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. The sulfur atom can also act as a ligand for metal ions, suggesting potential applications in the design of sensors or catalysts.

In agrochemicals , thiazole-containing compounds have shown promise as fungicides and herbicides. mdpi.com Research into new derivatives of Ethyl 2-(thiazol-2-ylthio)acetate could lead to the development of more effective and environmentally benign crop protection agents.

Integration with Machine Learning and AI for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. ijsetpub.com For Ethyl 2-(thiazol-2-ylthio)acetate and its derivatives, these computational tools can accelerate discovery and optimization processes in several ways.

Predictive Modeling: Machine learning models can be trained on existing data to predict the properties and reactivity of new, unsynthesized derivatives of Ethyl 2-(thiazol-2-ylthio)acetate. This can help researchers prioritize which compounds to synthesize and test, saving time and resources. For instance, Quantitative Structure-Activity Relationship (QSAR) models have been developed for thiazole derivatives to predict their biological activity, such as their potential as anticancer agents. nih.gov

Reaction Prediction and Synthesis Design: AI algorithms can predict the outcomes of chemical reactions and even suggest optimal synthetic routes for a target molecule. ijsetpub.com This can be particularly useful for exploring the undiscovered reactivity profiles of Ethyl 2-(thiazol-2-ylthio)acetate and for designing efficient syntheses of its derivatives.

High-Throughput Screening: Virtual screening of large compound libraries using AI can identify derivatives of Ethyl 2-(thiazol-2-ylthio)acetate with a high probability of possessing desired properties, such as binding affinity to a specific biological target. This approach can significantly speed up the initial stages of drug discovery and materials development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(thiazol-2-ylthio)acetate, and how can reaction conditions influence yield?

- Synthesis Methods :

- Route 1 : Refluxing benzothioamide derivatives (e.g., 4-methyl-benzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour yields the target compound. Cooling and ether extraction are critical for isolating the product .

- Route 2 : Reacting 2-amino-5-chlorobenzothiazole with ethyl chloroacetate in the presence of KOH in ethanol under heating (7 hours) achieves moderate yields (~60%). Recrystallization from ethanol improves purity .

- Yield Optimization : Factors like stoichiometry, solvent choice, and reaction time significantly impact yields. For example, absolute ethanol enhances nucleophilic substitution efficiency in Route 1 .

Q. How can researchers validate the structural integrity of Ethyl 2-(thiazol-2-ylthio)acetate using spectroscopic techniques?

- Analytical Workflow :

- NMR : Compare and NMR chemical shifts with computational predictions (e.g., using Gaussian or ACD/Labs). Peaks corresponding to the thiazole ring (δ ~7.5–8.5 ppm for protons) and ester carbonyl (δ ~165–170 ppm for ) are diagnostic .

- Mass Spectrometry : High-resolution mass spectrometry (HR-MS) should match theoretical molecular weights within ±2 ppm. For example, a molecular ion peak at m/z 257.31 confirms the compound’s molecular formula (CHNOS) .

Advanced Research Questions

Q. What computational tools are recommended for studying the molecular interactions of Ethyl 2-(thiazol-2-ylthio)acetate derivatives?

- Docking Studies : AutoDock Vina is preferred for its speed and accuracy in predicting binding modes. Use a Lamarckian genetic algorithm with a grid box centered on the target protein’s active site. Adjust exhaustiveness settings (>50) for robust sampling .

- Molecular Dynamics (MD) : GROMACS or AMBER can simulate stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to assess conformational changes over 100-ns simulations .

Q. How does aerobic oxidation affect the stability of Ethyl 2-(thiazol-2-ylthio)acetate, and what degradation products form?

- Degradation Pathway : Exposure to air oxidizes the thioether moiety, forming Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate as a primary degradation product. This is critical for pharmaceutical applications, as oxidation compromises bioactivity .

- Mitigation Strategies : Store compounds under inert atmospheres (N/Ar) and add antioxidants (e.g., BHT) to reaction mixtures. Monitor stability via HPLC with UV detection at 254 nm .

Q. What strategies resolve contradictions in biological activity data for thiazole-containing derivatives?

- Case Study : If derivatives show inconsistent antifungal activity, re-evaluate assay conditions (e.g., pH, incubation time) and validate purity via -NMR integration. Contradictions may arise from residual solvents (e.g., DMSO) interfering with microbial growth .

- Statistical Analysis : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity trends. For example, electron-withdrawing groups on the thiazole ring enhance antibacterial potency .

Methodological Guidance

Q. How to crystallize Ethyl 2-(thiazol-2-ylthio)acetate derivatives for X-ray diffraction studies?

- Crystallization Protocol : Use slow evaporation from a 1:1 mixture of ethyl acetate and hexane. For challenging compounds, employ vapor diffusion with dichloromethane and methanol. SHELXL (via Olex2) refines structures, prioritizing high-resolution (<1.0 Å) datasets to resolve sulfur atom positions .

Q. What purification techniques are optimal for isolating thiazole derivatives with >95% purity?

- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves baseline separation .

- Recrystallization : Ethanol or acetonitrile are ideal solvents. For example, recrystallizing from ethanol at −20°C yields needle-shaped crystals suitable for X-ray analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.